(5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone
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Overview
Description
(5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone is a synthetic organic compound that features a fluoropyridine moiety and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone typically involves the following steps:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on a precursor molecule is replaced by a morpholine group.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of fluorinated pyridine derivatives on biological systems.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone
- (5-Bromopyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone
- (5-Iodopyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone
Uniqueness
(5-Fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)-[2-(methoxymethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-17-8-10-7-15(4-5-18-10)12(16)11-3-2-9(13)6-14-11/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLBYMEBAAZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CCO1)C(=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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